molecular formula C10H11BN2O2 B1421252 1-p-Tolylpyrazole-4-boronic acid CAS No. 1072945-92-6

1-p-Tolylpyrazole-4-boronic acid

Cat. No. B1421252
CAS RN: 1072945-92-6
M. Wt: 202.02 g/mol
InChI Key: KQNRHNWJXQJCRY-UHFFFAOYSA-N
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Description

1-p-Tolylpyrazole-4-boronic acid is a chemical compound with the molecular formula C10H11BN2O2 and a molecular weight of 202.02 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-p-Tolylpyrazole-4-boronic acid consists of a pyrazole ring attached to a boronic acid group and a tolyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms .


Physical And Chemical Properties Analysis

1-p-Tolylpyrazole-4-boronic acid has a storage temperature of 2-8°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “1-p-Tolylpyrazole-4-boronic acid”, focusing on various unique applications:

Proteomics Research

“1-p-Tolylpyrazole-4-boronic acid” is used in proteomics research due to its specific molecular interactions .

Pyrazole-based Therapeutics

Pyrazole derivatives, including “1-p-Tolylpyrazole-4-boronic acid”, are part of 34 therapeutic drugs currently in clinical application or trials .

Antifungal and Antibacterial Activities

Pyrazole derivatives have shown promising antifungal and antibacterial activities .

Antioxidant Properties

Some pyrazole compounds exhibit significant antioxidant properties .

Anti-inflammatory and Analgesic Applications

Pyrazole derivatives are known for their anti-inflammatory and analgesic effects .

Anticonvulsant Effects

These compounds have been studied for their potential anticonvulsant applications .

Anticancer and Antitubercular Properties

There is significant interest in the anticancer and antitubercular potential of pyrazole derivatives .

Future Directions

1-p-Tolylpyrazole-4-boronic acid is used for proteomics research . The future directions of this compound could be in the development of new methods for its synthesis and in exploring its potential applications in various fields of research.

properties

IUPAC Name

[1-(4-methylphenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNRHNWJXQJCRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674344
Record name [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolylpyrazole-4-boronic acid

CAS RN

1072945-92-6
Record name [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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